molecular formula C19H23Cl2N3O2S2 B2389909 2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329637-54-8

2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2389909
CAS RN: 1329637-54-8
M. Wt: 460.43
InChI Key: HKKOWUYIQIWYJB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound containing sulfur and nitrogen . It also has an acetamido group and a chlorophenylthio group attached to it. These groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thieno[2,3-c]pyridine moiety might undergo reactions typical of other heterocyclic compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis of various structural analogs and derivatives of thieno[2,3-c]pyridine compounds. These compounds, closely related to the chemical , are studied for their structural characteristics and potential as bioactive agents.

  • The compound has been linked with the synthesis of positional isomers of clopidogrel hydrogen sulfate, contributing to the exploration of its structural analogs (Zou Jiang et al., 2010).

  • Structural characterization and spectral analysis of similar thieno[2,3-c]pyridine derivatives have been performed, revealing insights into their molecular structure and potential bioactive properties (S. A. Abdel-Raheem et al., 2021).

  • The antimicrobial properties of thieno[2,3-c]pyridine derivatives have been assessed, providing a foundation for understanding the bioactivity of related compounds (A. Abdel-rahman et al., 2002).

  • The compound's analogs have been evaluated for their potential antimycobacterial properties against Mycobacterium tuberculosis, offering insights into its therapeutic applications (Ganesh Samala et al., 2014).

Biological and Medicinal Research

In the context of biological and medicinal research, thieno[2,3-c]pyridine compounds and their derivatives have been extensively studied, shedding light on their potential therapeutic applications.

  • The synthesis and bioactivity of thieno[2,3-c]pyridine derivatives, especially in relation to their antimicrobial and anticancer properties, have been a focal point of research, indicating a potential avenue for medical applications (M. Gouda et al., 2010).

  • The development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based inhibitors for Mycobacterium tuberculosis pantothenate synthetase further underscores the therapeutic relevance of these compounds (Ganesh Samala et al., 2014).

  • New syntheses and antimicrobial activities of functionalized thieno[2,3-b]pyridines have been explored, highlighting their significance in developing new antimicrobial agents (M. Abdel-Khalik et al., 2004).

  • The exploration of thieno[2,3-c]pyridine derivatives for antimycobacterial activity represents a significant stride in understanding their medicinal potential, with some derivatives showing promising results against strains of Mycobacterium tuberculosis (Radhika Nallangi et al., 2014).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2.ClH/c1-2-8-23-9-7-14-15(10-23)27-19(17(14)18(21)25)22-16(24)11-26-13-5-3-12(20)4-6-13;/h3-6H,2,7-11H2,1H3,(H2,21,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKOWUYIQIWYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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